1-(2-氧代-2-苯乙基)吡啶碘化物

描述

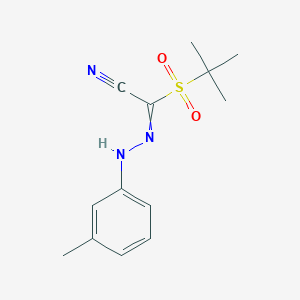

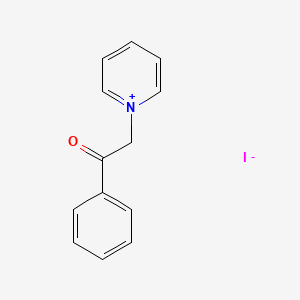

The compound 1-(2-Oxo-2-phenylethyl)pyridinium iodide is a pyridinium salt with a molecular structure that has been studied using a combination of experimental and theoretical approaches. The molecular structure of this compound, specifically 1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide, has been characterized using techniques such as FT-IR/ATR, NMR, and single-crystal X-ray diffraction (SXRD). Theoretical studies using density functional theory (DFT) and B3LYP/6-311G** calculations have also been employed to understand the electronic properties of the molecule .

Synthesis Analysis

The synthesis of related pyridinium salts involves various chemical reactions. For instance, 2-Iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium triiodide was synthesized through the reaction of 1-allylpyridin-2(1H)-one with hydrogen iodide and hydrogen peroxide or with iodine in acetone . Although this does not directly describe the synthesis of 1-(2-Oxo-2-phenylethyl)pyridinium iodide, it provides insight into the types of reactions that can be used to synthesize structurally related pyridinium compounds.

Molecular Structure Analysis

The molecular structure of 1-[2-oxo-2-(2-pyridinyl)ethyl]pyridinium iodide has been determined to crystallize in the monoclinic P21/c space group with four molecules per unit cell. The unit cell dimensions are a = 7.5629 Å, b = 21.5694 Å, and c = 7.8166 Å. The crystal packing is influenced by ion-dipole contacts and π-π stacking interactions. DFT calculations have revealed a high electrostatic potential at the ethanone hydrogens, which explains the acidity and reactivity of the molecule, particularly as a Michael donor .

Chemical Reactions Analysis

The reactivity of pyridinium salts can be diverse. For example, the reaction of 2-Iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium triiodide with palladium(II) iodide in DMSO leads to the formation of a crystalline bis(2-iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium) di-μ2-iodido-tetraiodidodipalladate(II). Additionally, the reaction with sodium iodide in acetone yields 2-iodomethyl-2,3-dihydro[1,3]oxazolo[3,2-a]pyridinium iodide, which decomposes upon heating in methanol . These reactions demonstrate the potential for pyridinium salts to participate in complex chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinium salts are influenced by their molecular structure. The vibrational, structural, and electronic properties of these compounds have been extensively studied. For instance, the symmetrical 1-methyl-2,6-bis[2-(substituted phenyl)ethenyl]pyridinium iodides were synthesized and characterized using various spectroscopic methods. The effects of solvent interactions on the UV-Vis absorption maxima were evaluated, and DFT calculations provided insights into the conformational preferences and electronic transitions of these compounds. The push-pull character of the compounds was analyzed, and their antioxidant activity was assessed using DPPH and ABTS radical methods, demonstrating moderate antioxidant potential .

科学研究应用

结构和机理见解

固态结构转变

该化合物与碘共研磨时会发生显着的结构转变,导致固态中有趣的“自组装”行为。这种行为表明在材料科学中的潜在应用,特别是在开发具有动态特性的新型固态材料方面 (吉田、福胁和西纪织,2011)。

晶体结构分析

包括 X 射线衍射和 DFT 计算在内的详细结构和电子研究揭示了该分子的晶体堆积和静电势。这些信息对于理解该化合物的反应性和性质至关重要,使其在晶体学和计算化学中具有价值 (Labra-Vázquez 等人,2017)。

光学性质

- 非线性光吸收:该化合物在溶液状态下表现出强烈的饱和吸收,这是非线性光学领域中的一项重要特性。这使其成为光限制器和光子器件等应用的候选者 (徐等人,2008)。

催化应用

有机合成中的催化

该化合物已用作吡喃并吡唑衍生物合成的催化剂,证明了其在促进有机反应中的用途。该应用在绿色化学和新合成方法的开发中尤为重要 (Moosavi-Zare 等人,2016)。

螺并吡喃合成

它还用作制备螺并吡喃的催化剂,突出了其催化不同类型化学反应的多功能性。这在合成复杂有机化合物中特别有用 (Moosavi-Zare 等人,2017)。

材料科学应用

染料敏化太阳能电池

该化合物已用于染料敏化太阳能电池中,其作为碘化物源和离子导体的特性有助于提高这些电池的效率。该应用在可再生能源领域具有重要意义,特别是在开发具有成本效益的太阳能电池技术方面 (全等人,2011)。

缓蚀

它已用作酸性溶液中不锈钢的缓蚀剂,证明了其在材料保护和工程应用中的潜力 (Obaid 等人,2017)。

安全和危害

属性

IUPAC Name |

1-phenyl-2-pyridin-1-ium-1-ylethanone;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12NO.HI/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14;/h1-10H,11H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHSHTLXYKVOEN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377522 | |

| Record name | 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Oxo-2-phenylethyl)pyridinium iodide | |

CAS RN |

1137-94-6 | |

| Record name | NSC114535 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Oxo-2-phenylethyl)pyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(2-Propynyloxy)phenyl]methanol](/img/structure/B1303885.png)

![N-{3-[3-(1-Pyrrolidinyl)-1-propynyl]-phenyl}acetamide](/img/structure/B1303901.png)

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)